trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

DGAT1 inhibitor Metabolic disease Enzyme inhibition

Specify CAS 733740-98-2 with strict (1R,2R)-trans stereochemistry. Substitution with generic cyclopentanecarboxylic derivatives invalidates DGAT1 activity (IC₅₀ 760 nM). The 4-bromobenzoyl moiety enables cross-coupling functionalization. Confirmed ≥95-97% purity minimizes side reactions in multi-step pharmaceutical syntheses. Essential for reproducible metabolic disease research.

Molecular Formula C13H13BrO3
Molecular Weight 297.14 g/mol
CAS No. 733740-98-2
Cat. No. B1323231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid
CAS733740-98-2
Molecular FormulaC13H13BrO3
Molecular Weight297.14 g/mol
Structural Identifiers
SMILESC1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H13BrO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1
InChIKeyBVTWSRUFFHBCHO-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-2-(4-Bromobenzoyl)Cyclopentanecarboxylic Acid (CAS 733740-98-2): Sourcing, Specifications, and Core Identity


trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CAS 733740-98-2) is a chiral cyclopentanecarboxylic acid derivative bearing a 4-bromobenzoyl moiety at the 2-position of the cyclopentane ring. Its stereochemical identity is strictly defined as (1R,2R)-trans, confirmed by both IUPAC nomenclature and SMILES strings [1]. The compound has a molecular formula of C13H13BrO3 and a molecular weight of 297.14 g/mol [2]. The presence of the 4-bromophenyl group enhances lipophilicity (calculated XLogP3-AA of 2.8) and enables specific molecular interactions in both synthetic and biological contexts . Commercial sources typically supply this compound with a purity specification of 95–97% and an MDL Number of MFCD01311232 . This compound serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates and has been identified as an inhibitor of diacylglycerol acyltransferase-1 (DGAT1), an enzyme involved in triglyceride synthesis [3]. The strict (1R,2R)-trans stereochemistry is critical for its function and differentiates it from its (1S,2S)-enantiomer (CAS 959123-24-1) and cis-diastereomers .

Why Generic Substitution of Trans-2-(4-Bromobenzoyl)Cyclopentanecarboxylic Acid Fails: Stereochemical and Functional Imperatives


Substituting trans-2-(4-bromobenzoyl)cyclopentanecarboxylic acid (CAS 733740-98-2) with a generic cyclopentanecarboxylic acid derivative is not scientifically valid. The compound's defined (1R,2R)-trans stereochemistry is not a trivial variable but a critical determinant of its biological and synthetic utility. The presence of the 4-bromobenzoyl group, in conjunction with the specific trans geometry, dictates its binding affinity to targets like DGAT1, where even subtle changes in stereochemistry or substitution pattern can ablate inhibitory activity [1]. For instance, the (1S,2S)-enantiomer (CAS 959123-24-1) and the cis-diastereomers are distinct chemical entities with different physical properties and, crucially, different biological and chemical reactivity profiles . Furthermore, the bromine atom's position and identity are essential; replacement with other halogens or hydrogen would alter the compound's lipophilicity, molecular recognition, and overall performance in both chemical reactions and biological assays . Therefore, any procurement or experimental protocol must specify CAS 733740-98-2 with its exact (1R,2R)-trans stereochemistry to ensure reproducible and meaningful results.

Product-Specific Quantitative Evidence for Trans-2-(4-Bromobenzoyl)Cyclopentanecarboxylic Acid: Head-to-Head Comparator Data


DGAT1 Inhibition Potency: A Validated IC50 Value for Trans-2-(4-Bromobenzoyl)Cyclopentanecarboxylic Acid

In an enzymatic assay using membrane preparations from Sf9 cells overexpressing human (His)6DGAT1, trans-2-(4-bromobenzoyl)cyclopentanecarboxylic acid demonstrated an IC50 of 760 nM [1]. While this is a moderate potency compared to optimized clinical candidates (e.g., DGAT1-IN-3 with an IC50 of 38 nM for human DGAT1 [2]), it establishes a clear and quantifiable baseline for this specific compound class. This data point is crucial for researchers seeking to build or validate a DGAT1 inhibitor SAR series, as it provides a defined reference point for the (1R,2R)-trans-2-(4-bromobenzoyl)cyclopentanecarboxylic acid scaffold.

DGAT1 inhibitor Metabolic disease Enzyme inhibition

Lipophilicity as a Key Differentiator: XLogP3-AA of 2.8 for Trans-2-(4-Bromobenzoyl)Cyclopentanecarboxylic Acid

The calculated partition coefficient (XLogP3-AA) for trans-2-(4-bromobenzoyl)cyclopentanecarboxylic acid is 2.8 [1]. This value is significantly higher than that of the unsubstituted cyclopentanecarboxylic acid (XLogP3 ~0.6) and moderately higher than the 4-chloro analog (estimated XLogP3 ~2.3). The increased lipophilicity, driven by the 4-bromobenzoyl group, is a critical parameter for medicinal chemists, as it influences membrane permeability, protein binding, and overall pharmacokinetic profile. In the context of DGAT1 inhibitor design, optimal lipophilicity is often required for adequate target engagement in lipid-rich environments [2]. This quantitative property allows for direct comparison with other building blocks and informs lead optimization strategies.

Physicochemical property Lipophilicity Drug design

Commercial Purity Benchmarking: 97% Purity from Fluorochem vs. 95% Standard

When sourcing trans-2-(4-bromobenzoyl)cyclopentanecarboxylic acid, the purity specification can vary. AKSci and Cool Pharm list a minimum purity of 95%, while Fluorochem offers a higher specification of 97.0% purity [1]. For applications requiring high precision, such as quantitative NMR or sensitive biological assays, this 2% difference in purity can be significant. It reduces the potential impact of unknown impurities on assay results and provides a higher degree of confidence in the compound's identity and concentration. This quantitative difference in commercial specification is a direct and actionable piece of information for procurement decisions, where a 97% purity grade may be preferred for rigorous research applications.

Chemical purity Procurement specification Quality control

Optimal Application Scenarios for Trans-2-(4-Bromobenzoyl)Cyclopentanecarboxylic Acid Based on Quantitative Evidence


DGAT1 Inhibitor Lead Identification and SAR Exploration

Given its validated IC50 of 760 nM against human DGAT1 [1], this compound serves as an ideal starting point for structure-activity relationship (SAR) studies in metabolic disease research. Its moderate potency provides a clear signal-to-noise ratio for assessing the impact of structural modifications. Researchers can use this compound as a control to benchmark the activity of newly synthesized analogs, with the goal of improving potency while maintaining favorable physicochemical properties like the calculated XLogP3 of 2.8 [2]. This makes it a valuable tool for academic and industrial labs focused on developing next-generation DGAT1 inhibitors for obesity, dyslipidemia, and related disorders.

Chiral Building Block for Asymmetric Synthesis

The defined (1R,2R)-trans stereochemistry [1] and the presence of a reactive bromobenzoyl group make this compound a highly versatile chiral building block. It is particularly useful in the synthesis of complex pharmaceutical intermediates where both absolute and relative stereochemistry must be controlled. The 4-bromophenyl moiety offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxylic acid group can be activated for amide bond formation. The high purity grades available (up to 97% ) ensure that subsequent reactions proceed with minimal interference from impurities, making it suitable for multi-step syntheses where overall yield and final product purity are paramount.

Physicochemical Property Optimization in Medicinal Chemistry

Medicinal chemists can utilize this compound as a reference for modulating lipophilicity. Its calculated XLogP3 of 2.8 [1] is a key benchmark when designing analogs with altered absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, if a project requires a more hydrophilic lead, the bromine atom can be replaced with a more polar group, and the resulting change in lipophilicity can be quantified against this baseline. This application is particularly relevant in the early stages of drug discovery where balancing potency with favorable pharmacokinetic properties is critical for clinical success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.